3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its precise molecular composition and standardized nomenclature system. The compound bears the Chemical Abstracts Service registry number 2385623-99-2, which serves as its unique identifier in chemical databases and regulatory documentation. According to the International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name is designated as 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid, reflecting the specific positioning of substituents on the aromatic ring relative to the acetic acid functional group.
The molecular formula C₉H₅BrF₄O₂ indicates the presence of nine carbon atoms, five hydrogen atoms, one bromine atom, four fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 301.03 grams per mole. The compound's MDL number MFCD32265229 provides an additional identification reference commonly used in chemical inventory systems. The InChI (International Chemical Identifier) string InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) offers a standardized representation that facilitates computational analysis and database searches.
The SMILES (Simplified Molecular Input Line Entry System) notation O=C(O)CC1=CC(C(F)(F)F)=CC(Br)=C1F provides a linear textual representation of the molecular structure that enables efficient chemical informatics processing. This comprehensive set of identifiers ensures unambiguous communication about the compound across different scientific disciplines and research institutions, facilitating reproducible research and accurate documentation of experimental findings.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 2385623-99-2 |
| International Union of Pure and Applied Chemistry Name | 2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid |
| Molecular Formula | C₉H₅BrF₄O₂ |
| Molecular Weight | 301.03 g/mol |
| MDL Number | MFCD32265229 |
| InChI Key | QJXZRACITRXAEW-UHFFFAOYSA-N |
| SMILES | O=C(O)CC1=CC(C(F)(F)F)=CC(Br)=C1F |
Structural Features and Isomeric Considerations
The structural architecture of this compound encompasses a benzene ring bearing three distinct substituents alongside an acetic acid side chain, creating a complex molecular framework with significant implications for chemical reactivity and biological activity. The aromatic core exhibits a 1,2,3,5-substitution pattern, where the fluorine atom occupies the ortho position (carbon-2), the bromine atom resides at the meta position (carbon-3), and the trifluoromethyl group is positioned at the second meta position (carbon-5) relative to the acetic acid attachment point at carbon-1. This specific substitution pattern generates substantial electronic effects throughout the molecular structure, with the strongly electron-withdrawing nature of all three substituents significantly influencing the electron density distribution within the aromatic system.
The trifluoromethyl group represents one of the most electronegative substituents commonly encountered in organic chemistry, with its three fluorine atoms creating a powerful inductive electron-withdrawing effect that extends throughout the molecular framework. This electronic influence, combined with the additional electron-withdrawing effects of the bromine and fluorine substituents, renders the aromatic ring highly electron-deficient and substantially increases the acidity of the carboxylic acid functional group compared to unsubstituted phenylacetic acid derivatives. The compound's three-dimensional conformation is influenced by the steric requirements of the bulky trifluoromethyl group and the spatial arrangement of the halogen substituents, which may restrict rotational freedom around certain bonds and influence intermolecular interactions.
Regarding isomeric considerations, this compound represents one of numerous possible structural isomers that could theoretically arise from different arrangements of the bromine, fluorine, and trifluoromethyl substituents around the benzene ring. The specific 2,3,5-substitution pattern distinguishes this compound from related isomers such as 2-Bromo-6-fluoro-3-(trifluoromethyl)phenylacetic acid or other positional variants. Each isomeric form would exhibit distinct chemical and physical properties due to variations in steric interactions, electronic effects, and intermolecular forces, making the precise structural identification crucial for understanding biological activity and chemical behavior.
Table 2: Structural Parameters and Properties
| Structural Feature | Description |
|---|---|
| Aromatic Ring | Benzene with 1,2,3,5-substitution pattern |
| Electron-Withdrawing Groups | Three (Br, F, CF₃) |
| Side Chain | Acetic acid (-CH₂COOH) |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 37.3 Ų |
| Calculated LogP | 3.2341 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
Historical Context of Development
The development of this compound emerged from the broader historical context of halogenated pharmaceutical intermediates and the increasing recognition of fluorine-containing compounds in medicinal chemistry applications. The compound's synthesis and characterization can be traced to advances in selective halogenation methodologies and the growing understanding of structure-activity relationships in drug development programs during the early 21st century. Initial documentation of this specific compound appeared in chemical databases around 2012, with subsequent modifications to its record occurring as recently as 2025, indicating ongoing research interest and commercial relevance.
The synthetic approach to this compound builds upon established methodologies for phenylacetic acid derivative preparation, particularly those involving diazotization and subsequent nucleophilic substitution reactions. Patents from the Chinese pharmaceutical industry, specifically patent CN107417509A filed in 2017, describe comprehensive methodologies for preparing various phenylacetic acid compounds through diazotization addition reactions followed by hydrolysis steps. These synthetic strategies involve treating appropriately substituted aniline precursors with diazo reagents in the presence of vinylidene chloride and copper-based catalysts, followed by acid-catalyzed hydrolysis to generate the final phenylacetic acid products.
The historical development of this compound reflects broader trends in pharmaceutical chemistry toward the incorporation of multiple fluorine atoms and halogen substituents to enhance biological activity, metabolic stability, and pharmacokinetic properties. Research conducted in the 2010s and early 2020s demonstrated the utility of multi-halogenated phenylacetic acid derivatives as versatile building blocks for constructing more complex pharmaceutical targets. The compound's emergence coincided with expanded understanding of how trifluoromethyl groups influence molecular properties, including increased lipophilicity, enhanced binding affinity to biological targets, and improved resistance to metabolic degradation.
Commercial availability of this compound through specialized chemical suppliers such as Apollo Scientific, Sigma-Aldrich, and other research chemical vendors has facilitated its adoption in academic and industrial research settings. The compound's listing in major chemical databases and its assignment of standardized identification numbers reflects its establishment as a recognized chemical entity within the broader landscape of halogenated aromatic compounds. Continued research interest, as evidenced by recent database updates and ongoing commercial availability, suggests that this compound maintains relevance for current pharmaceutical development programs and synthetic chemistry applications.
Table 3: Development Timeline and Commercial Status
| Year | Milestone |
|---|---|
| 2012 | Initial database creation record |
| 2017 | Patent filing for related synthetic methodologies |
| 2020s | Expanded commercial availability through multiple suppliers |
| 2025 | Recent database modifications indicating ongoing research |
Properties
IUPAC Name |
2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXZRACITRXAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-5-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 3-position undergoes nucleophilic substitution, enabling structural diversification.
Key Reactions and Conditions:
-
Nucleophilic Aromatic Substitution (SNAr):
-
Reagents: Amines (e.g., NH₃), alkoxides (e.g., NaOMe), or thiols (e.g., NaSH) in polar aprotic solvents (DMSO, DMF) at 80–120°C.
-
Product: Substituted derivatives (e.g., 3-amino-2-fluoro-5-(trifluoromethyl)phenylacetic acid).
-
-
Metal-Catalyzed Coupling:
-
Reagents: Boronic acids with palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous THF at 60–80°C.
-
Product: Biaryl derivatives via Suzuki-Miyaura coupling.
-
Oxidation and Reduction
The carboxylic acid group and substituents participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄ (aq. H₂SO₄, reflux) | 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
| Reduction | LiAlH₄ (anhydrous ether, 0°C) | 2-(3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl)ethanol |
Notes:
-
Oxidation converts the acetic acid side chain to a benzoic acid derivative.
-
Reduction yields primary alcohols, retaining the halogen and CF₃ groups.
Esterification and Hydrolysis
The carboxylic acid group reversibly forms esters.
Esterification:
-
Reagents: Methanol, H₂SO₄ (catalytic), reflux.
-
Product: Methyl 3-bromo-2-fluoro-5-(trifluoromethyl)phenylacetate.
Hydrolysis:
-
Conditions: NaOH (aq.), 60–80°C.
-
Application: Regenerates the parent acid from its ester form.
Decarboxylation
Under thermal or basic conditions, decarboxylation eliminates CO₂:
Conditions:
-
Thermal: 150–200°C in diphenyl ether.
-
Basic: NaOH (aq.) at 120°C.
Product: 3-Bromo-2-fluoro-5-(trifluoromethyl)toluene.
Functionalization via Radical Pathways
The benzylic position undergoes radical bromination:
Reagents:
-
N-Bromosuccinimide (NBS), AIBN initiator, CCl₄, reflux.
Product: 2-Bromo-3-bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid .
Comparative Reactivity Analysis
| Reaction | Key Functional Group | Reactivity Drivers |
|---|---|---|
| Nucleophilic Substitution | C-Br bond | Electron-withdrawing CF₃ group activates Br for SNAr |
| Suzuki Coupling | C-Br bond | Bromine’s compatibility with Pd catalysts |
| Benzylic Bromination | CH₂ group | Radical stability at benzylic position |
This compound’s versatility in substitution, redox, and coupling reactions makes it valuable in pharmaceutical and materials science research. Industrial methods emphasize high-yield, scalable processes using continuous flow reactors .
Scientific Research Applications
Medicinal Chemistry
3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
Antimicrobial Research
The compound has shown promising antimicrobial activity against various microorganisms. Case studies indicate that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against pathogens such as Escherichia coli and Candida albicans, with measured Minimum Inhibitory Concentration (MIC) values indicating moderate to high activity .
Enzyme Interaction Studies
Research has revealed that this compound can interact with specific enzymes involved in metabolic pathways. These interactions often occur through non-covalent binding, which can alter enzyme activity and influence cellular signaling related to oxidative stress and inflammation . This property positions the compound as a potential therapeutic agent in diseases where oxidative stress plays a critical role.
Case Study 1: Antimicrobial Activity
A study published in Molecules explored the antimicrobial properties of structurally similar compounds, highlighting the effectiveness of derivatives of this compound against Aspergillus niger and Bacillus cereus. The research utilized both agar diffusion methods and MIC determinations to assess activity levels . The findings confirmed that certain derivatives exhibit superior antibacterial properties compared to established antibiotics.
Case Study 2: Enzyme Modulation
Another study focused on the compound's ability to modulate enzyme activities linked to oxidative stress responses. The research demonstrated that this compound could bind to enzymes involved in these pathways, suggesting its potential use in therapeutic applications targeting inflammation-related disorders .
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogs based on substituent patterns, molecular weight, and physical properties:
Key Observations:
- Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine analogs. For example, the bromo-containing compound in has a molar mass of 233.03 g/mol, while the chloro analog in has a lower molar mass (286.61 g/mol) despite additional methyl and trifluoromethyl groups .
- Trifluoromethyl Impact: The CF₃ group enhances metabolic stability and electron-withdrawing effects, as seen in the 3-fluoro-5-CF₃ variant (), which is used in kinase inhibitors .
- Acetic Acid Side Chain: The CH₂COOH moiety enables hydrogen bonding and salt formation, improving solubility in polar solvents compared to ester or boronic acid derivatives (e.g., compounds in and ) .
Hazard Profiles and Handling Requirements
- This compound: While specific hazard data are unavailable, structurally similar compounds (e.g., ’s 4-chloro analog) are classified as skin/eye irritants (H315, H319) and respiratory hazards (H335). Protective measures like gloves, goggles, and ventilation are recommended .
- 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid: Classified as irritant (Xi) with risk codes R36/37/38 (irritation to eyes, skin, respiratory system). Requires sealed storage at room temperature .
- (3-Bromo-2-fluoro-phenyl)acetic Acid: Labeled as corrosive (C), necessitating stringent handling protocols .
Biological Activity
3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid (CAS Number: 2385623-99-2) is a fluorinated phenylacetic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activity. The incorporation of trifluoromethyl groups and halogens into organic compounds often enhances their pharmacological properties, making them valuable in drug development.
- Molecular Formula : C9H5BrF4O2
- Molecular Weight : 301.03 g/mol
- Structural Features : The compound features a bromine atom, a fluorine atom, and a trifluoromethyl group, which are known to influence the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its structural components. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound. This modification often leads to improved binding affinities for various biological targets.
Case Studies and Research Findings
-
Anticancer Activity :
- A study focusing on the structure-activity relationship (SAR) of fluorinated phenylacetic acids revealed that compounds with trifluoromethyl substitutions exhibit enhanced potency against cancer cell lines. For instance, related compounds have shown significant inhibition of tumor growth in preclinical models, suggesting that similar effects might be observed with this compound .
-
Anti-inflammatory Properties :
- Fluorinated compounds have been reported to possess anti-inflammatory properties. Inhibitory assays against cyclooxygenase enzymes (COX) indicated that certain derivatives can effectively reduce inflammation markers, which could be extrapolated to assess the potential of this compound in inflammatory diseases .
- Neuropharmacological Effects :
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of selected fluorinated phenylacetic acids, highlighting the role of different substituents:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Potentially high | Moderate | Possible modulation |
| 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | Moderate | High | Low |
| 5-Trifluoromethylphenylacetic acid | High | Moderate | High |
Q & A
Q. What are the established synthetic routes for 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetic acid, and what factors influence reaction yield and purity?
Methodological Answer: The synthesis typically involves halogenation and functional group coupling. A common approach is the Suzuki-Miyaura cross-coupling reaction, where bromo and trifluoromethyl substituents are introduced via palladium-catalyzed coupling of boronic acid intermediates . For example, analogous compounds like 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1) are synthesized using boronic acid precursors with optimized reaction conditions (e.g., temperature, ligand selection) to enhance regioselectivity . Yield and purity are influenced by steric hindrance from the trifluoromethyl group and the reactivity of bromine/fluorine substituents, necessitating careful control of stoichiometry and purification via recrystallization or column chromatography .
Q. How can researchers optimize purification techniques for this compound given its halogen and trifluoromethyl substituents?
Methodological Answer: Purification challenges arise from the compound’s hydrophobic trifluoromethyl group and halogenated aromatic ring. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for separating polar impurities . Recrystallization using mixed solvents (e.g., dichloromethane/hexane) exploits differential solubility of halogenated byproducts. For instance, analogs like 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid are purified using gradient solvent systems to isolate high-purity (>97%) products . Pre-purification via acid-base extraction (using aqueous NaOH) can remove unreacted boronic acid intermediates .
Q. What spectroscopic methods are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): NMR is critical for resolving fluorine environments, while NMR identifies splitting patterns from bromine/trifluoromethyl groups. For example, 3-Bromo-5-fluorobenzoic acid derivatives show distinct shifts at ~-110 ppm .
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight (e.g., m/z 283.04 for CHBrFO) and detects isotopic patterns from bromine .
- Infrared (IR) Spectroscopy: Stretching frequencies for carboxylic acid (1700–1725 cm) and C-F bonds (1100–1250 cm) validate functional groups .
Advanced Research Questions
Q. How do the electronic effects of bromo, fluoro, and trifluoromethyl groups influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl (-CF) and fluorine substituents deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed couplings. Bromine acts as a leaving group, facilitating Suzuki-Miyaura reactions. Computational studies (e.g., density functional theory) predict that the meta-fluoro substituent directs coupling to the para-position relative to the boronic acid group . For analogs like 3-Bromo-2-chloro-5-fluorophenylboronic acid, steric effects from the trifluoromethyl group necessitate bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
Q. What strategies can mitigate conflicting results in biological activity assays involving this compound?
Methodological Answer: Contradictions in bioactivity data often stem from:
- Solubility Issues: The trifluoromethyl group reduces aqueous solubility. Use co-solvents (e.g., DMSO ≤1%) or liposomal formulations to improve bioavailability .
- Metabolic Instability: Fluorine substitution can alter metabolic pathways. Stability assays (e.g., liver microsome testing) should precede in vivo studies .
- Off-Target Effects: Counter-screen against related enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays to rule out nonspecific binding .
Q. What role does this compound play in the development of perovskite solar cells, based on its structural analogs?
Methodological Answer: Phenylacetic acid derivatives with trifluoromethyl groups, such as 3,5-Bis(trifluoromethyl)phenylacetic acid (2TFA), act as dipole interlayers in perovskite solar cells (PSCs). The -CF group increases the work function of transparent conductive oxides (e.g., ITO), improving hole transport. For 2TFA, the dipole moment enhances perovskite crystallinity, reducing defect states and achieving power conversion efficiencies (PCE) >20% . The bromo and fluoro substituents in this compound could similarly modify surface electronic properties, though experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
